molecular formula C11H8Cl2N2 B12115796 4-Chloro-2-(chloromethyl)-6-phenylpyrimidine CAS No. 1240596-23-9

4-Chloro-2-(chloromethyl)-6-phenylpyrimidine

Cat. No.: B12115796
CAS No.: 1240596-23-9
M. Wt: 239.10 g/mol
InChI Key: DVJTVUYPXMLRAG-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-6-phenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes. This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-6-phenylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as benzaldehyde, chloroacetonitrile, and urea.

    Cyclization Reaction: Benzaldehyde reacts with chloroacetonitrile in the presence of a base to form an intermediate, which then undergoes cyclization with urea to form the pyrimidine ring.

    Chlorination: The resulting pyrimidine derivative is then chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce the chlorine atoms at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-6-phenylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound are susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dechlorinated derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution Products: Amino or thiol derivatives of the pyrimidine.

    Oxidation Products: Pyrimidine N-oxides.

    Reduction Products: Dechlorinated pyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-6-phenylpyrimidine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and phenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methyl-6-phenylpyrimidine: Lacks the chloromethyl group, resulting in different reactivity and applications.

    2-Chloro-4,6-diphenylpyrimidine: Contains two phenyl groups, altering its chemical properties and biological activity.

    4-Chloro-2-(bromomethyl)-6-phenylpyrimidine: The bromine atom provides different reactivity compared to chlorine.

Uniqueness

4-Chloro-2-(chloromethyl)-6-phenylpyrimidine is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

1240596-23-9

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-6-phenylpyrimidine

InChI

InChI=1S/C11H8Cl2N2/c12-7-11-14-9(6-10(13)15-11)8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

DVJTVUYPXMLRAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)CCl)Cl

Origin of Product

United States

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